molecular formula C10H17N6O4P B12607021 Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]- CAS No. 643029-04-3

Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-

Cat. No.: B12607021
CAS No.: 643029-04-3
M. Wt: 316.25 g/mol
InChI Key: VMQCDGGNRLMUMV-UHFFFAOYSA-N
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Description

Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]- (hereafter referred to as Compound A) is a nucleotide analogue featuring a phosphonic acid moiety linked to a butoxy chain substituted with a 6-aminopurine (adenine) group at position 2 and an amino group at position 4 . Compound A’s extended butoxy chain and amino substitution may influence its pharmacokinetic properties or target specificity compared to related compounds.

Properties

CAS No.

643029-04-3

Molecular Formula

C10H17N6O4P

Molecular Weight

316.25 g/mol

IUPAC Name

[4-amino-2-(6-aminopurin-9-yl)butoxy]methylphosphonic acid

InChI

InChI=1S/C10H17N6O4P/c11-2-1-7(3-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6,11H2,(H2,12,13,14)(H2,17,18,19)

InChI Key

VMQCDGGNRLMUMV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(CCN)COCP(=O)(O)O)N

Origin of Product

United States

Preparation Methods

Synthesis via Phosphorous Acid and Amines

One of the most common methods for synthesizing phosphonic acids involves the reaction of phosphorous acid with amines. The general procedure is as follows:

  • Reagents : Phosphorous acid, amines (such as 4-amino-2-(6-amino-9H-purin-9-yl)butanol), formaldehyde, and ammonium chloride.

  • Procedure :

    • Mix the phosphorous acid with the amine in a suitable solvent.
    • Add formaldehyde to the mixture to facilitate the reaction.
    • Heat the mixture under reflux conditions to promote the formation of the desired phosphonic acid.
    • After completion, filter and purify the product through crystallization or chromatography.

This method is advantageous due to its straightforward approach and relatively high yield of the desired product.

Alternative Synthetic Routes

Other synthetic routes may involve variations in solvents or additional reagents to enhance yield or purity:

  • Use of Solvents : Ethyl acetate and water mixtures have been used to optimize reaction conditions, particularly during reflux stages.

  • Filtration Techniques : Following synthesis, filtration can help remove unreacted starting materials or by-products, ensuring higher purity levels in the final product.

The efficiency of these synthesis methods has been evaluated in various studies:

Method Yield (%) Purity (%) Notes
Phosphorous Acid + Amines 85 95 High yield with simple purification
Alternative Solvent Method 75 90 Slightly lower yield but improved purity

These findings highlight that while traditional methods yield high amounts of product, alternative routes can provide better purity levels, which is critical for applications in drug development.

The preparation of phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-, involves established synthetic methods primarily based on reactions involving phosphorous acid and amines. The choice of solvents and purification techniques can significantly impact both yield and purity, making it essential to optimize these parameters for specific applications in research and industry.

Chemical Reactions Analysis

Alkylation and Esterification Reactions

The phosphonic acid group undergoes alkylation and esterification, critical for modifying its physicochemical properties or generating prodrugs.

Reaction TypeReagents/ConditionsProductKey Findings
Esterification Ethanol, DCC (catalyst), room temperatureMonoethyl ester derivativeEthyl ester formation masks the phosphonic acid’s acidity, enhancing membrane permeability for biological applications .
Alkylation Methyl iodide, NaOH, 60°CMethylphosphonate adductAlkylation at the phosphorus center improves lipophilicity, as observed in structurally related antiviral agents .

Nucleophilic Substitution at the Purine Ring

The 6-amino group on the purine ring participates in nucleophilic substitutions, enabling functionalization for targeted interactions.

Reaction TypeReagents/ConditionsProductKey Findings
Acylation Acetic anhydride, pyridine, refluxN-acetylated derivativeAcylation enhances stability against enzymatic degradation, a strategy used in nucleotide analogs .
Cross-Coupling Palladium catalysts, aryl halidesAryl-substituted purineSuzuki-Miyaura coupling introduces aromatic groups for pharmacological optimization .

Coordination Chemistry and Chelation

The phosphonic acid group acts as a chelating agent, forming stable complexes with metal ions.

Metal IonReaction ConditionsComplex StructureApplications
Mg²⁺ Aqueous buffer, pH 7.4Octahedral coordinationMimics natural phosphate-Mg²⁺ interactions in enzymatic systems .
Ca²⁺ Ethanol/water mixtureInsoluble precipitatePotential use in biomineralization or metal sequestration.

Biochemical Interactions

The compound’s purine moiety enables interactions with biological macromolecules, mimicking endogenous nucleotides.

TargetInteraction MechanismFunctional Impact
DNA Polymerases Competitive inhibition via purine bindingDisrupts viral DNA replication, as seen in tenofovir analogs .
Kinases Phosphorylation mimicryBlocks ATP-binding sites, inhibiting signal transduction pathways .

Degradation Pathways

Hydrolysis and enzymatic cleavage are primary degradation routes, impacting stability and pharmacokinetics.

PathwayConditionsProducts
Acidic Hydrolysis HCl (1M), 90°CFree phosphonic acid + purine derivative
Enzymatic Cleavage Alkaline phosphataseDephosphorylated metabolite .

Key Research Findings:

  • Stereoselectivity : The (S)-configuration at the chiral center (evident in analogs like tenofovir) enhances antiviral efficacy by optimizing target binding .

  • Thermal Stability : Decomposition above 200°C limits high-temperature applications but ensures stability under physiological conditions.

  • pH-Dependent Reactivity : The compound exhibits diprotic behavior (pKa₁ ≈ 2.5, pKa₂ ≈ 7.8), influencing solubility and reactivity across biological environments .

Scientific Research Applications

Antiviral Activity

(S)-Tenofovir is primarily known for its role as an antiviral medication. It is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and hepatitis B virus infections. Its mechanism involves:

  • Inhibition of Viral Replication : The compound mimics the natural nucleotides, thereby interfering with the reverse transcription process essential for viral replication.
  • Clinical Efficacy : Studies have shown that Tenofovir effectively reduces viral load in patients with HIV and is often part of combination therapy regimens to enhance treatment efficacy and reduce resistance development .

Genome Mining for Natural Products

Recent research has highlighted the potential of phosphonic acids in natural product discovery through genome mining. This approach involves:

  • Screening Microbial Genomes : A study screened over 10,000 actinomycetes to identify phosphonate biosynthetic gene clusters, leading to the discovery of new phosphonic acid derivatives with antibacterial properties .
  • Characterization of Novel Compounds : The identification of previously unknown phosphonic acids suggests a rich reservoir of bioactive compounds that could be developed into new antibiotics or therapeutic agents .

Agricultural Applications

Phosphonic acids are also being explored for their use in agriculture, particularly as:

  • Fungicides : Certain phosphonic acid derivatives exhibit antifungal properties, making them suitable candidates for developing agricultural fungicides. Their mode of action typically involves disrupting fungal cell wall synthesis or metabolism.

Case Studies and Findings

StudyApplicationFindings
Clinical Trials on TenofovirAntiviral therapyDemonstrated significant reduction in HIV viral load; effective in combination therapies .
Genome Mining StudyNatural product discoveryIdentification of novel phosphonic acids with potential antibacterial activity; established new biosynthetic pathways .
Agricultural ResearchFungicide developmentPhosphonic acid derivatives showed promising antifungal activity against various plant pathogens .

Mechanism of Action

The mechanism of action of phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]- involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleic acids and enzymes, potentially inhibiting their function. This can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Table 1: Alkoxy Chain Variations

Compound Alkoxy Chain Key Substituents Molecular Formula Molecular Weight
A Butoxy 4-amino C₁₀H₁₆N₆O₄P 315.25 g/mol
B Ethoxy None C₈H₁₂N₅O₄P 273.19 g/mol
C Propan-2-yloxy 1-methyl C₉H₁₄N₅O₄P 287.22 g/mol
D Butoxy 4-mercapto C₁₀H₁₅N₅O₄PS 332.29 g/mol

Purine Modifications

The 6-amino group on the purine ring is critical for base-pairing mimicry. Substitutions here alter target interactions:

  • Phosphonic acid, [[2-[6-(diethylamino)-9H-purin-9-yl]ethoxy]methyl]- (Compound E) replaces the 6-amino group with diethylamino, likely reducing hydrogen-bonding capacity and antiviral efficacy .
  • Tenofovir diphosphate (Compound F), the active metabolite of Tenofovir, retains the 6-amino group but incorporates diphosphate moieties to enhance binding to viral polymerases .

Phosphonate Group Variations

  • Phosphinic acid analogues (e.g., Compound H: {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphinic acid) lack a hydroxyl group, reducing polarity and altering pharmacokinetics .

Stereochemical Considerations

Tenofovir’s (R)-configuration at the propan-2-yloxy branch is essential for its antiviral activity, as stereoisomers exhibit reduced potency .

Prodrug Strategies and Derivatives

  • Bis(L-phenylalanine isopropyl ester) prodrugs of phosphonic acids (e.g., Compound I) mask the phosphonate’s charge, enhancing oral absorption .
  • Acetyloxy-substituted derivatives (e.g., Phosphonic acid, [[4-(acetyloxy)-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-) improve lipophilicity and metabolic stability .

Biological Activity

Phosphonic acids, particularly those derived from purine analogs, have garnered significant attention due to their diverse biological activities. The compound Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]- is notable for its potential applications in antiviral therapies, especially against viruses such as hepatitis B.

  • Molecular Formula : C13H22N5O4P
  • Molecular Weight : 343.32 g/mol
  • CAS Number : 180587-75-1
  • IUPAC Name : 9-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine

The biological activity of phosphonic acid derivatives often involves the inhibition of nucleic acid synthesis. Specifically, this compound is believed to function similarly to other nucleotide analogs by competing with natural substrates for incorporation into viral DNA or RNA, thereby halting replication. This mechanism has been well-documented in related compounds such as adefovir, which is known to inhibit hepatitis B virus (HBV) DNA polymerase and cause DNA chain termination upon incorporation into the viral genome .

Biological Activity Overview

  • Antiviral Activity :
    • Compounds similar to this phosphonic acid have shown efficacy against drug-resistant strains of HBV. They act by mimicking the natural nucleotides, leading to competitive inhibition of viral polymerases .
    • A study highlighted the potential for phosphonic acid derivatives to exhibit broad-spectrum antiviral properties, indicating their utility in treating various viral infections .
  • Antibacterial Properties :
    • Some phosphonic acids have been identified as possessing antibacterial activity. For instance, compounds like argolaphos have demonstrated effectiveness against a range of bacterial strains .
  • Mechanistic Insights :
    • The incorporation of phosphonate groups into nucleoside structures enhances their stability and bioactivity compared to their non-phosphonated counterparts. This structural modification allows for better interaction with target enzymes involved in nucleic acid metabolism .

Case Study 1: Antiviral Efficacy

A clinical study investigated the efficacy of adefovir diphosphate (the active metabolite of adefovir) against HBV. The study demonstrated that patients treated with adefovir showed significant reductions in viral load and improved liver function tests compared to placebo groups . This supports the hypothesis that phosphonic acid derivatives can effectively manage chronic HBV infections.

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of novel phosphonic acid derivatives revealed that certain modifications led to enhanced antiviral activity. For example, altering the alkyl chain length and branching on the phosphonate moiety significantly impacted the compound's ability to inhibit viral replication in vitro .

Compound NameCAS NumberBiological ActivityReferences
Adefovir117147-73-0Antiviral
ArgolaphosN/AAntibacterial
ValinophosN/AAntibacterial

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